molecular formula C9H6BrF3N2 B13658193 4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B13658193
M. Wt: 279.06 g/mol
InChI Key: RHPJWGOENTZHNZ-UHFFFAOYSA-N
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Description

4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of compounds known for their biological activity and are present in many pharmaceuticals and agrochemicals. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization and methylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)aniline
  • 2-Trifluoromethyl-4,5-dicyanoimidazole
  • N-Methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid

Uniqueness

4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

7-bromo-4-methyl-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c1-4-2-3-5(10)7-6(4)14-8(15-7)9(11,12)13/h2-3H,1H3,(H,14,15)

InChI Key

RHPJWGOENTZHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)NC(=N2)C(F)(F)F

Origin of Product

United States

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